molecular formula C8H15NO3S B12672935 S-Methyl-N-acetylpenicillamine CAS No. 34297-29-5

S-Methyl-N-acetylpenicillamine

Cat. No.: B12672935
CAS No.: 34297-29-5
M. Wt: 205.28 g/mol
InChI Key: CZLUCNVYZJBVPR-ZCFIWIBFSA-N
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Description

S-Methyl-N-acetylpenicillamine: is an organosulfur compound with the chemical formula C7H13NO2S It is a derivative of penicillamine, an amino acid known for its chelating properties

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of S-Methyl-N-acetylpenicillamine typically begins with N-acetylpenicillamine.

    Methylation: The key step involves the methylation of the sulfur atom in N-acetylpenicillamine. This can be achieved using methyl iodide (CH3I) in the presence of a base such as sodium hydroxide (NaOH).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at room temperature. The reaction mixture is stirred for several hours to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-Methyl-N-acetylpenicillamine can undergo oxidation reactions, forming disulfides or sulfoxides.

    Reduction: It can be reduced back to its thiol form using reducing agents like dithiothreitol (DTT).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or sodium borohydride (NaBH4) in aqueous or organic solvents.

    Substitution: Various nucleophiles such as thiols or amines in the presence of a base.

Major Products:

    Oxidation Products: Disulfides or sulfoxides.

    Reduction Products: Thiol derivatives.

    Substitution Products: Compounds with different functional groups replacing the methyl group.

Scientific Research Applications

Chemistry:

    Catalysis: S-Methyl-N-acetylpenicillamine is used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

Biology:

    Enzyme Inhibition: It acts as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and functions.

Medicine:

    Chelation Therapy: Due to its chelating properties, it is explored for use in chelation therapy to treat heavy metal poisoning.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

Molecular Targets and Pathways: S-Methyl-N-acetylpenicillamine exerts its effects primarily through its sulfur atom, which can interact with metal ions or thiol groups in proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The compound can also release nitric oxide (NO), a signaling molecule involved in vasodilation and other physiological processes.

Comparison with Similar Compounds

    S-Nitroso-N-acetylpenicillamine: Similar in structure but contains a nitroso group, making it a nitric oxide donor.

    N-Acetylpenicillamine: The parent compound without the methyl group, used primarily for its chelating properties.

    S-Methylcysteine: Another sulfur-containing amino acid derivative with similar reactivity.

Uniqueness: S-Methyl-N-acetylpenicillamine is unique due to its specific methylation, which alters its reactivity and potential applications compared to its parent compound and other derivatives. This methylation enhances its stability and makes it a more effective ligand in catalytic processes.

Properties

CAS No.

34297-29-5

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

(2R)-2-acetamido-3-methyl-3-methylsulfanylbutanoic acid

InChI

InChI=1S/C8H15NO3S/c1-5(10)9-6(7(11)12)8(2,3)13-4/h6H,1-4H3,(H,9,10)(H,11,12)/t6-/m1/s1

InChI Key

CZLUCNVYZJBVPR-ZCFIWIBFSA-N

Isomeric SMILES

CC(=O)N[C@H](C(=O)O)C(C)(C)SC

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)SC

Origin of Product

United States

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